molecular formula C11H12O3 B7884413 Methyl 3-(allyloxy)benzoate CAS No. 79250-46-7

Methyl 3-(allyloxy)benzoate

Cat. No.: B7884413
CAS No.: 79250-46-7
M. Wt: 192.21 g/mol
InChI Key: SBJNADFCABRKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(allyloxy)benzoate is a benzoic acid derivative featuring a methyl ester at the carboxylic acid position and an allyloxy (-O-CH₂-CH=CH₂) substituent at the 3-position of the aromatic ring. These compounds are typically synthesized via nucleophilic substitution, esterification, or multi-step coupling reactions, and they find applications in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity .

The allyloxy group introduces unique reactivity, such as participation in Diels-Alder cycloadditions or radical polymerization, distinguishing it from simpler alkyl or aryl-substituted benzoates .

Properties

IUPAC Name

methyl 3-prop-2-enoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-7-14-10-6-4-5-9(8-10)11(12)13-2/h3-6,8H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJNADFCABRKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448775
Record name methyl 3-(allyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79250-46-7
Record name methyl 3-(allyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(allyloxy)benzoate can be synthesized through the reaction of methyl 3-hydroxybenzoate with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions for about 20.5 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(allyloxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-(allyloxy)benzoate's structural characteristics suggest potential applications in drug development. Compounds with similar functionalities have been studied for their interactions with biological receptors and enzymes, indicating that this compound may exhibit therapeutic effects.

  • Interaction Studies : Preliminary studies suggest that compounds resembling this compound may interact significantly with proteins involved in metabolic pathways. These interactions could lead to the development of new therapeutic agents targeting specific diseases.
  • Potential as a Drug Carrier : The compound's ester functionality allows it to be explored as a drug delivery system, particularly in targeted therapies where controlled release is essential.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Building Block in Organic Synthesis : It can be used to synthesize more complex molecules through reactions such as nucleophilic substitutions and allylic rearrangements.
  • Synthesis of Chiral Compounds : The compound's reactivity can be harnessed to create chiral intermediates, which are crucial in the pharmaceutical industry for developing enantiomerically pure drugs.

Materials Science

In materials science, this compound can be utilized in the development of new polymers and materials:

  • Polymer Chemistry : It can act as a monomer or crosslinking agent in polymer formulations, enhancing properties like flexibility and thermal stability.
  • Reactive Mesogens : The compound's allyloxy group can be employed in the synthesis of liquid crystal materials, which have applications in display technologies.

Case Studies and Research Findings

  • Biological Activity Assessment : Research has indicated that similar compounds exhibit significant biological activities, such as antimicrobial or anti-inflammatory effects. Further studies on this compound could elucidate its potential therapeutic roles.
  • Synthetic Methodologies : Various synthetic routes have been explored for producing this compound efficiently. These methodologies include using different catalysts and reaction conditions to optimize yield and purity.

Mechanism of Action

The mechanism of action of methyl 3-(allyloxy)benzoate involves its interaction with various molecular targets and pathways. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Methyl 3-(allyloxy)benzoate (inferred properties) with key analogs:

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituent Synthesis Method Application Reference
This compound* C₁₁H₁₂O₃ 192.21 ~50–60 (estimated) 3-allyloxy Nucleophilic substitution Polymer precursors, drug design
Methyl benzoate C₈H₈O₂ 136.15 12–15 Unsubstituted Esterification Fragrance, solvent
Ethyl benzoate C₉H₁₀O₂ 150.18 -34 Unsubstituted Esterification Flavoring agent
Methyl 3-aminobenzoate C₈H₉NO₂ 151.16 110–112 3-amino Amine coupling Pharmaceutical intermediates
Methyl 3-(3-azetidinyl)benzoate C₁₁H₁₃NO₂ 191.23 Not reported 3-azetidinyl Cycloaddition/amine reactions Medicinal chemistry
Methyl 4-(benzyloxy)-3-methoxybenzoate C₁₆H₁₆O₄ 272.29 Not reported 4-benzyloxy, 3-methoxy Etherification Synthetic intermediates

*Note: Properties for this compound are inferred from analogs (e.g., allyl ester in and benzoate derivatives in ).

Pharmacological Potential

  • This compound: Limited direct data, but allyloxy groups in related compounds (e.g., allyl vanillate derivatives) show anti-inflammatory and antioxidant properties .
  • Pyrazole and Urea Derivatives : Exhibit specific bioactivity; for example, compound 4b in has an 18% yield and demonstrated tumor cell growth inhibition, while urea-linked analogs in target HIV fusion.

Key Research Findings

Synthetic Complexity : Allyloxy-substituted benzoates require precise control of reaction conditions (e.g., low temperatures and stoichiometric bases) to avoid side reactions, as seen in triazine-coupled analogs .

Thermal Stability : Allyloxy groups may lower melting points compared to rigid substituents (e.g., benzyloxy or azetidinyl), impacting formulation stability .

Biological Activity

Methyl 3-(allyloxy)benzoate is an organic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an allyloxy group attached to the benzene ring at the meta position. This structural feature influences its reactivity and biological activity compared to similar compounds.

Compound Name Structural Features Unique Aspects
This compoundAllyloxy group at position 3Unique positional isomer affecting reactivity
Methyl benzoateNo allyloxy groupBaseline for comparison
Methyl 4-(allyloxy)benzoateAllyloxy group at position 4Different position may affect biological activity
Methyl 2-(allyloxy)benzoateAllyloxy group at position 2Varies in steric hindrance

The biological activity of this compound is attributed to its interactions with various molecular targets within biological systems. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Signaling Pathway Modulation : It can modulate cellular signaling pathways, potentially influencing cell proliferation and apoptosis.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance, a related compound, 3-(allyloxy)-4-hydroxybenzaldehyde, demonstrated significant inhibitory activity against H1N1 influenza viruses, with IC50 values ranging from 25.13 μM to 27.73 μM . This suggests that this compound may also exhibit antiviral properties worth investigating.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study examining the inhibitory effects of this compound on specific enzymes involved in metabolic pathways revealed promising results. The compound exhibited a dose-dependent inhibition pattern, suggesting potential therapeutic applications in metabolic disorders.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic studies indicate that this compound is well-absorbed in biological systems, with a favorable distribution profile that could enhance its therapeutic efficacy.
  • Toxicological Assessment : Toxicological evaluations suggest that while this compound has beneficial biological activities, it also requires careful assessment for potential toxicity, particularly in long-term exposure scenarios.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(allyloxy)benzoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, triazine derivatives of similar benzoates are prepared using stepwise coupling with trichlorotriazine, controlled temperature (-35°C to 40°C), and stoichiometric equivalents of reagents like DIPEA. Purification via column chromatography (e.g., silica gel, CH₂Cl₂/EtOAc gradients) is critical to isolate high-purity products. Yield optimization requires precise stoichiometry, temperature control, and extended reaction times (e.g., 23–47 hours) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : Expect signals for the allyloxy group (δ ~4.5–5.5 ppm for CH₂=CHCH₂O), methoxy ester (δ ~3.7–3.8 ppm), and aromatic protons (δ ~6.8–7.5 ppm). Splitting patterns confirm substitution positions .
  • IR Spectroscopy : Look for ester C=O stretching (~1700–1750 cm⁻¹) and aryl ether C-O-C (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 220 for C₉H₇F₃O₃ analogs) and fragmentation patterns validate structural integrity .

Q. What are the stability considerations for this compound under varying storage conditions, and how can degradation be minimized?

  • Methodological Answer : Store in sealed containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, heat, or strong bases. Stability tests via TLC or HPLC can monitor degradation (e.g., formation of benzoic acid derivatives). Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) when synthesizing derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects, impurities, or conformational isomerism. Use deuterated solvents (e.g., DMSO-d₆) for consistency. Compare experimental data with computational predictions (DFT calculations) or reference databases (NIST Chemistry WebBook). For ambiguous peaks, 2D NMR (COSY, HSQC) can clarify coupling relationships .

Q. What strategies are effective in analyzing the crystal structure of this compound derivatives, and how does substituent positioning affect molecular packing?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for determining molecular conformation and intermolecular interactions. For example, bulky substituents (e.g., trifluoromethoxy groups) introduce steric hindrance, altering π-π stacking and hydrogen-bonding networks. Software like Olex2 or Mercury aids in refining crystallographic data .

Q. In cross-coupling reactions, how does the allyloxy group in this compound influence reactivity compared to other substituents?

  • Methodological Answer : The allyloxy group acts as an electron-donating substituent, enhancing electrophilic aromatic substitution (EAS) reactivity at the para position. In Suzuki-Miyaura couplings, boronate esters (e.g., 3-methoxy-4-(methoxycarbonyl)phenylboronic acid) show higher reactivity than allyloxy analogs due to better transmetalation kinetics. Solvent polarity (e.g., DMF vs. THF) further modulates reaction rates .

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions, and how do solvent effects modulate these outcomes?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. Solvent effects are incorporated via continuum models (e.g., PCM or SMD). For example, polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, accelerating SN2 mechanisms. Compare computed Fukui indices to predict regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(allyloxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(allyloxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.